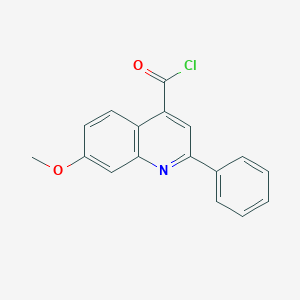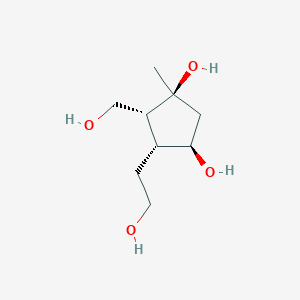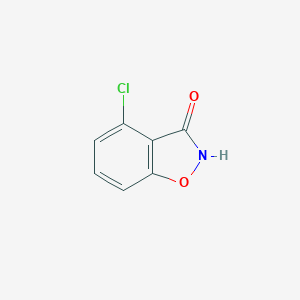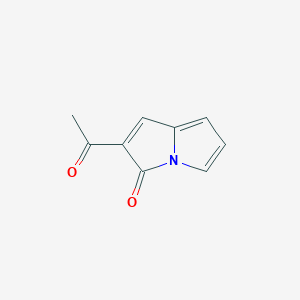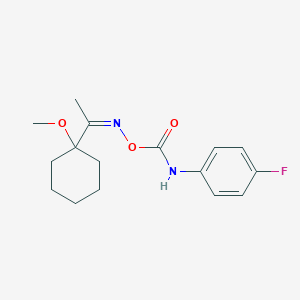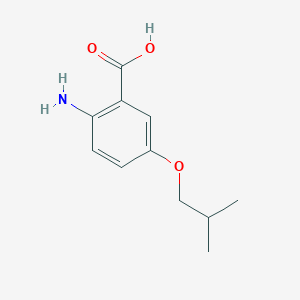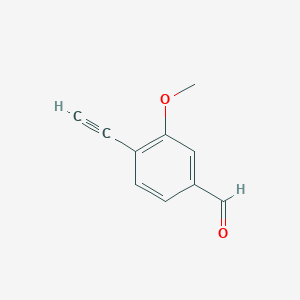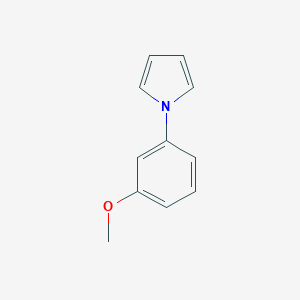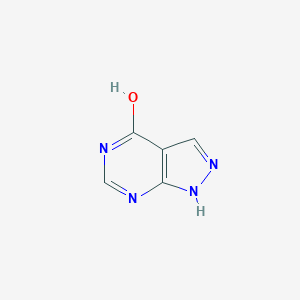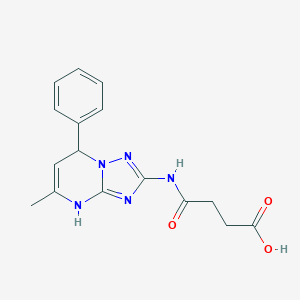
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and pathogens. It has been found to target the DNA synthesis and repair pathways, leading to the induction of apoptosis and cell death.
Biochemische Und Physiologische Effekte
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- has been shown to exhibit several biochemical and physiological effects, including anti-cancer, antibacterial, and antifungal activities. It has also been found to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is its potent activity against cancer cells and pathogens, making it a promising candidate for drug discovery and development. However, its solubility and stability in aqueous solutions may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-. One of the key areas of focus is the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability, to enhance its efficacy and reduce its toxicity. Additionally, further studies are required to elucidate its mechanism of action and identify potential targets for drug discovery. Finally, the potential applications of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- in other fields, such as agriculture and environmental science, should also be explored.
In conclusion, Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore its potential and develop effective treatments for various diseases.
Synthesemethoden
The synthesis of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- involves several steps, including the reaction of 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine-2-amine with ethyl 4-chlorobutanoate in the presence of a base. The resulting intermediate is then subjected to further reactions, including hydrolysis, cyclization, and oxidation, to yield the final product.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has also shown promising results in the treatment of bacterial and fungal infections.
Eigenschaften
CAS-Nummer |
171667-99-5 |
|---|---|
Produktname |
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- |
Molekularformel |
C16H17N5O3 |
Molekulargewicht |
327.34 g/mol |
IUPAC-Name |
4-[(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17N5O3/c1-10-9-12(11-5-3-2-4-6-11)21-16(17-10)19-15(20-21)18-13(22)7-8-14(23)24/h2-6,9,12H,7-8H2,1H3,(H,23,24)(H2,17,18,19,20,22) |
InChI-Schlüssel |
DDRZOYPCABIDOL-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(N2C(=N1)N=C(N2)NC(=O)CCC(=O)O)C3=CC=CC=C3 |
SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)CCC(=O)O)N1)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)CCC(=O)O)N1)C3=CC=CC=C3 |
Löslichkeit |
46.2 [ug/mL] |
Synonyme |
3-[(4-methyl-2-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8- yl)carbamoyl]propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)
